molecular formula C11H11F3O3 B8193786 3-Isopropyl-5-(trifluoromethoxy)benzoic acid

3-Isopropyl-5-(trifluoromethoxy)benzoic acid

Cat. No.: B8193786
M. Wt: 248.20 g/mol
InChI Key: WDEZLVKURXKHCR-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of an isopropyl group and a trifluoromethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the isopropyl and trifluoromethoxy groups onto a benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where an isopropyl group is introduced using isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using a suitable trifluoromethoxy reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The isopropyl group can be oxidized to form a carboxylic acid or ketone.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

3-Isopropyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropylbenzoic acid: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    5-(Trifluoromethoxy)benzoic acid: Lacks the isopropyl group, affecting its reactivity and applications.

    3-Isopropyl-4-(trifluoromethoxy)benzoic acid: Positional isomer with potentially different chemical behavior.

Uniqueness

3-Isopropyl-5-(trifluoromethoxy)benzoic acid is unique due to the combined presence of the isopropyl and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

3-propan-2-yl-5-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-6(2)7-3-8(10(15)16)5-9(4-7)17-11(12,13)14/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEZLVKURXKHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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